(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
“(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride” is a chemical compound belonging to the trifluoromethyl-containing cyclopropanamine class of drugs. It has a molecular weight of 237.65 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9-;/m0./s1
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Pharmaceutical Applications
- (1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride plays a crucial role in the synthesis of Ticagrelor, an anti-thrombotic agent. An efficient hydrolytic resolution process was developed for its preparation, demonstrating significant enzyme activity and enantioselectivity (Wang, Liu, & Tsai, 2019).
- Another study explored three biocatalytic routes for synthesizing this compound, emphasizing its importance in Ticagrelor synthesis. The routes showed high enantioselectivity, indicating its potential for large-scale production (Hugentobler et al., 2016).
Asymmetric Synthesis and Medicinal Chemistry
- A study on the asymmetric synthesis of 5-hydroxytryptamine receptor agonist using this compound as a precursor highlights its relevance in developing potent pharmaceutical agents (Xin, 1999).
- The compound has also been used in the enantioselective synthesis of neurokinin-1 receptor antagonists, showcasing its versatility in synthesizing brain-penetrant therapeutic agents (Jiang et al., 2009).
Biocatalysis and Green Chemistry
- Biocatalysis using newly isolated Sphingomonas aquatilis demonstrated the compound's role in synthesizing hepatitis C virus inhibitors, highlighting its application in biocatalytic asymmetric synthesis and potential industrial applications (Zhu, Shi, Zhang, & Zheng, 2018).
Application in Organic Synthesis and Catalysis
- The compound is crucial in the Lewis acid-catalyzed ring-opening of activated cyclopropanes, indicating its use in efficient synthetic methodologies for complex molecules (Lifchits & Charette, 2008).
- It also plays a role in the asymmetric synthesis of trifluoromethyl cyclopropanes, demonstrating its significance in producing compounds with high diastereoselectivity and enantioselectivity (Kotozaki, Chanthamath, Fujii, Shibatomi, & Iwasa, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUTDSKIROIHZ-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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